3-(2-Benzyloxyphenyl)-2-methylbenzoic acid
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Overview
Description
3-(2-Benzyloxyphenyl)-2-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a methylbenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Benzyloxyphenyl)-2-methylbenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylbenzoic acid and 2-benzyloxyphenylboronic acid.
Suzuki-Miyaura Coupling: The key step involves a Suzuki-Miyaura coupling reaction between 2-methylbenzoic acid and 2-benzyloxyphenylboronic acid. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like toluene or ethanol.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, including the concentration of reactants, temperature, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(2-Benzyloxyphenyl)-2-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzyloxy group can be reduced to a hydroxyl group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid derivatives.
Reduction: Reduction can produce benzyl alcohol derivatives.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Scientific Research Applications
3-(2-Benzyloxyphenyl)-2-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Benzyloxyphenyl)-2-methylbenzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy group can enhance the compound’s binding affinity and specificity for its target, while the methylbenzoic acid moiety can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
3-(2-Hydroxyphenyl)-2-methylbenzoic acid: Similar structure but with a hydroxyl group instead of a benzyloxy group.
3-(2-Methoxyphenyl)-2-methylbenzoic acid: Contains a methoxy group instead of a benzyloxy group.
3-(2-Chlorophenyl)-2-methylbenzoic acid: Features a chlorine atom instead of a benzyloxy group.
Uniqueness
3-(2-Benzyloxyphenyl)-2-methylbenzoic acid is unique due to the presence of the benzyloxy group, which can significantly influence its chemical reactivity and biological activity. The benzyloxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
IUPAC Name |
2-methyl-3-(2-phenylmethoxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O3/c1-15-17(11-7-12-18(15)21(22)23)19-10-5-6-13-20(19)24-14-16-8-3-2-4-9-16/h2-13H,14H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHIQCYSSSGSPIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=CC=CC=C2OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20692183 |
Source
|
Record name | 2'-(Benzyloxy)-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20692183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261915-24-5 |
Source
|
Record name | 2'-(Benzyloxy)-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20692183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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